4-(4-Chlorophenoxy)aniline
Overview
Description
The compound 4-(4-Chlorophenoxy)aniline is a derivative of aniline, where a chlorophenoxy group is attached to the aniline moiety. Aniline and its derivatives are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The presence of the chlorophenoxy group can influence the physical, chemical, and biological properties of the compound.
Synthesis Analysis
The synthesis of chlorinated aniline derivatives can be complex due to the reactivity of the chlorine atom. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions from 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . This process highlights the typical multi-step synthesis required for such chlorinated aniline derivatives, which may be similar to the synthesis of 4-(4-Chlorophenoxy)aniline.
Molecular Structure Analysis
The molecular structure of chlorinated aniline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a chiral secondary amine derivative of 4-chloroaniline was determined using X-ray diffraction, FT-IR, 1H and 13C NMR, and Mass Spectroscopy . These techniques are essential for confirming the structure of synthesized compounds, including 4-(4-Chlorophenoxy)aniline.
Chemical Reactions Analysis
Chlorinated anilines can undergo various chemical reactions, including oxidative degradation. For example, the mineralization of 4-chlorophenol, a compound structurally related to 4-(4-Chlorophenoxy)aniline, can occur in acidic solutions by ozonation catalyzed with Fe2+ and UVA light . Such reactions are significant for understanding the environmental fate and potential biodegradation pathways of chlorinated anilines.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be influenced by the presence of substituents on the aromatic ring. For instance, the introduction of a trifluoromethyl group on the aniline ring, as seen in 4-chloro-3-(trifluoromethyl)aniline, affects the vibrational spectra and can be studied using Fourier Transform-Infrared and Fourier Transform-Raman techniques . These properties are crucial for the application of these compounds in materials science, such as in the development of nonlinear optical (NLO) materials.
Scientific Research Applications
Electrochemical Applications : 4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline, a derivative of 4-(4-Chlorophenoxy)aniline, has been used in the electrochemical synthesis of novel polymers. These polymers exhibit properties suitable for use as counter electrodes in dye-sensitized solar cells, showing higher energy conversion efficiency compared to traditional platinum electrodes (Shahhosseini et al., 2016).
Toxicology Studies : The nephrotoxic potential of aniline and its monochlorophenyl derivatives, including compounds similar to 4-(4-Chlorophenoxy)aniline, has been studied in vivo and in vitro. These compounds, particularly when chlorine-substituted, have shown increased nephrotoxic potential in Fischer 344 rats (Rankin et al., 1986).
Spectroscopic Analysis : Spectroscopic studies, combined with theoretical calculations, have been conducted on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insights into the vibrational, geometrical, and electronic properties of these compounds, which are structurally related to 4-(4-Chlorophenoxy)aniline (Finazzi et al., 2003).
Polyurethane Cationomer Synthesis : Research has explored the synthesis of polyurethane cationomers using structures like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline. These materials have potential applications in creating fluorescent polymeric films (Buruianǎ et al., 2005).
Electrochromic Material Development : Aniline-based materials, including derivatives of 4-(4-Chlorophenoxy)aniline, have been used in synthesizing novel electrochromic materials. These materials demonstrate outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Dendrimer Synthesis : Novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been synthesized. These dendrimers demonstrate self-organizing and self-assembling properties, which are significant for the development of new materials with potential applications in various fields (Morar et al., 2018).
Safety And Hazards
“4-(4-Chlorophenoxy)aniline” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
4-(4-chlorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTISFYMPVILQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020275 | |
Record name | [4-(4-Chlorophenoxy)phenyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)aniline | |
CAS RN |
101-79-1 | |
Record name | 4-(4-Chlorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(4-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenoxy)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-(4-chlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [4-(4-Chlorophenoxy)phenyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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